molecular formula C12H13FOS B13174376 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one

2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13174376
M. Wt: 224.30 g/mol
InChI Key: BLAHSDUHMKLCET-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is a substituted cyclohexanone derivative featuring a sulfur-containing sulfanyl (-S-) group at the 2-position of the cyclohexanone ring and a 3-fluorophenyl substituent. This compound belongs to the arylcyclohexyl sulfide subclass, distinguished by its unique electronic and steric properties due to the fluorine atom (electron-withdrawing) and sulfanyl group (polarizable, less electronegative than amino or hydroxyl groups).

Properties

Molecular Formula

C12H13FOS

Molecular Weight

224.30 g/mol

IUPAC Name

2-(3-fluorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13FOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2

InChI Key

BLAHSDUHMKLCET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-fluorothiophenol with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy and safety in medical applications.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It is also used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one and related compounds:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one 2-Sulfanyl, 3-fluorophenyl Cyclohexanone, -S- linkage Limited pharmacological data; potential for unique reactivity due to sulfur
3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one 3-Sulfanyl, 3-fluorophenyl (isomer) Cyclohexanone, -S- linkage Positional isomerism may alter solubility and metabolic stability
Fluorexetamine (Hydrochloride) 2-Ethylamino, 3-fluorophenyl Cyclohexanone, -NH- linkage Psychoactive arylcyclohexylamine; research use only
3F-Deschloroketamine 2-Methylamino, 3-fluorophenyl Cyclohexanone, -NH- linkage Dissociative effects; structural analog of ketamine
2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one 2-Methylamino, o-tolyl Cyclohexanone, -NH- linkage Neuroinhibitory and hallucinogenic properties
Deoximetoxetamin (DMXE) 2-Ethylamino, 3-methylphenyl Cyclohexanone, -NH- linkage Controlled substance; dissociative anesthetic

Structural and Electronic Differences

  • Sulfanyl vs. Amino Groups: The sulfanyl (-S-) group in 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is less basic and more polarizable than the amino (-NH-) groups in Fluorexetamine or 3F-deschloroketamine.
  • Fluorine Substitution: The 3-fluorophenyl group introduces electron-withdrawing effects, stabilizing the cyclohexanone ring’s keto form and influencing reactivity in nucleophilic additions or reductions .

Pharmacological and Stability Considerations

  • Biological Activity: While amino-substituted analogs (e.g., Fluorexetamine) exhibit dissociative effects via NMDA receptor antagonism, the sulfanyl derivative’s activity remains uncharacterized. Sulfur’s role in modulating redox interactions or enzyme inhibition warrants further study .
  • Stability: Sulfanyl groups are prone to oxidation (forming sulfoxides or sulfones), necessitating inert storage conditions. Amino analogs, particularly hydrochlorides (e.g., Fluorexetamine HCl), exhibit greater stability at -20°C .

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